Cas no 2580223-60-3 (2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylpyridine-3-carboxylic acid)

2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-5-methylpyridine-3-carboxylic acid is a protected amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) group, commonly used in peptide synthesis. The Fmoc moiety provides selective deprotection under mild basic conditions, ensuring compatibility with acid-sensitive substrates. The pyridine ring and carboxylic acid functionality enhance its utility in constructing structurally diverse peptides or heterocyclic compounds. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its stability under standard coupling conditions and efficient cleavage properties. Its well-defined reactivity and high purity make it suitable for applications in medicinal chemistry and biochemical research, where precise molecular assembly is critical.
2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylpyridine-3-carboxylic acid structure
2580223-60-3 structure
商品名:2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylpyridine-3-carboxylic acid
CAS番号:2580223-60-3
MF:C22H18N2O4
メガワット:374.389325618744
CID:5659745
PubChem ID:165892440

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylpyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylpyridine-3-carboxylic acid
    • 2580223-60-3
    • EN300-27729632
    • 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylpyridine-3-carboxylic acid
    • インチ: 1S/C22H18N2O4/c1-13-10-18(21(25)26)20(23-11-13)24-22(27)28-12-19-16-8-4-2-6-14(16)15-7-3-5-9-17(15)19/h2-11,19H,12H2,1H3,(H,25,26)(H,23,24,27)
    • InChIKey: FKUNZMBQMMFJCL-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC1C(C(=O)O)=CC(C)=CN=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 374.12665706g/mol
  • どういたいしつりょう: 374.12665706g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 28
  • 回転可能化学結合数: 5
  • 複雑さ: 561
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.3

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylpyridine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27729632-10.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylpyridine-3-carboxylic acid
2580223-60-3 95.0%
10.0g
$6635.0 2025-03-19
Enamine
EN300-27729632-1.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylpyridine-3-carboxylic acid
2580223-60-3 95.0%
1.0g
$1543.0 2025-03-19
Enamine
EN300-27729632-5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylpyridine-3-carboxylic acid
2580223-60-3
5g
$4475.0 2023-09-10
Enamine
EN300-27729632-0.05g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylpyridine-3-carboxylic acid
2580223-60-3 95.0%
0.05g
$1296.0 2025-03-19
Enamine
EN300-27729632-5.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylpyridine-3-carboxylic acid
2580223-60-3 95.0%
5.0g
$4475.0 2025-03-19
Enamine
EN300-27729632-2.5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylpyridine-3-carboxylic acid
2580223-60-3 95.0%
2.5g
$3025.0 2025-03-19
Enamine
EN300-27729632-10g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylpyridine-3-carboxylic acid
2580223-60-3
10g
$6635.0 2023-09-10
Enamine
EN300-27729632-0.1g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylpyridine-3-carboxylic acid
2580223-60-3 95.0%
0.1g
$1357.0 2025-03-19
Enamine
EN300-27729632-0.5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylpyridine-3-carboxylic acid
2580223-60-3 95.0%
0.5g
$1482.0 2025-03-19
Enamine
EN300-27729632-0.25g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylpyridine-3-carboxylic acid
2580223-60-3 95.0%
0.25g
$1420.0 2025-03-19

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylpyridine-3-carboxylic acid 関連文献

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylpyridine-3-carboxylic acidに関する追加情報

Introduction to 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylpyridine-3-carboxylic acid (CAS No. 2580223-60-3)

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylpyridine-3-carboxylic acid, identified by its CAS number 2580223-60-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable candidate for further investigation in drug development and therapeutic applications.

The structural framework of 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylpyridine-3-carboxylic acid incorporates several key functional groups that contribute to its unique chemical properties and potential biological interactions. The presence of a fluorenylmethoxycarbonyl (Fmoc) moiety is particularly noteworthy, as this group is commonly employed in peptide synthesis and proteomics due to its stability and protective properties. Additionally, the amine and carboxylic acid functionalities provide opportunities for further derivatization and interaction with biological targets.

Recent advancements in chemical biology have highlighted the importance of heterocyclic compounds in drug discovery. Pyridine derivatives, in particular, have been extensively studied for their role in modulating various biological pathways. The incorporation of a methyl group at the 5-position of the pyridine ring in this compound suggests potential influences on electronic distribution and metabolic stability, which are critical factors in drug design.

One of the most compelling aspects of 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylpyridine-3-carboxylic acid is its versatility as a building block for more complex molecules. The Fmoc group can be selectively removed under mild acidic conditions, allowing for the introduction of other functional groups or linking to other pharmacophores. This characteristic makes it an attractive intermediate in multi-step synthetic routes aimed at creating novel therapeutic agents.

In the context of contemporary pharmaceutical research, there is growing interest in compounds that can modulate enzyme activity or interact with specific protein targets. The amine functionality in 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylpyridine-3-carboxylic acid provides a potential site for hydrogen bonding or ionic interactions with biological receptors. Such interactions are often crucial for achieving high affinity and selectivity, which are key requirements for effective drug candidates.

The pyridine core itself is known for its ability to engage in various non-covalent interactions, including π-stacking and hydrophobic effects. These interactions can influence both the solubility and bioavailability of a compound, making them important considerations during drug development. The presence of a methyl group at the 5-position may further modulate these properties, potentially enhancing binding affinity or metabolic stability.

Recent studies have demonstrated the potential of fluorene-based derivatives as scaffolds for drug discovery. The fluorenylmethoxycarbonyl group not only enhances chemical stability but also contributes to favorable pharmacokinetic properties. This has led to increased interest in exploring fluorene-containing compounds for their therapeutic potential. 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylpyridine-3-carboxylic acid represents an example of such a compound, with its unique structural features offering multiple avenues for further exploration.

The carboxylic acid group at the 3-position of the pyridine ring provides another potential site for functionalization. This group can be used to form esters, amides, or other derivatives, expanding the range of possible applications. Such modifications can be tailored to improve solubility, bioavailability, or target specificity, making this compound a versatile tool in medicinal chemistry.

From a synthetic chemistry perspective, 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylpyridine-3-carboxylic acid showcases an elegant integration of multiple functional groups into a single molecule. The synthesis of this compound would likely involve multi-step reactions, including protection-deprotection strategies to handle the Fmoc group and other reactive sites. Advanced synthetic methodologies would be employed to ensure high yield and purity, which are essential for pharmaceutical applications.

The growing body of research on heterocyclic compounds underscores their importance in modern drug discovery. Pyridine derivatives continue to be among the most studied classes of molecules due to their diverse biological activities and synthetic accessibility. 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylpyridine-3-carboxylic acid exemplifies this trend by combining several key structural elements that make it a promising candidate for further investigation.

In conclusion, 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylpyridine-3-carboxylic acid (CAS No. 2580223-60-3) is a structurally complex and functionally versatile compound with significant potential in pharmaceutical research. Its unique combination of functional groups and structural features positions it as an valuable intermediate for developing novel therapeutic agents. As research in chemical biology continues to advance, compounds like this are likely to play an increasingly important role in addressing unmet medical needs.

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